2-(4-((3-(Pyrazin-2-yloxy)piperidin-1-yl)sulfonyl)phenoxy)acetamide
Description
Properties
IUPAC Name |
2-[4-(3-pyrazin-2-yloxypiperidin-1-yl)sulfonylphenoxy]acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N4O5S/c18-16(22)12-25-13-3-5-15(6-4-13)27(23,24)21-9-1-2-14(11-21)26-17-10-19-7-8-20-17/h3-8,10,14H,1-2,9,11-12H2,(H2,18,22) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DPOQYESTHIXODQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)S(=O)(=O)C2=CC=C(C=C2)OCC(=O)N)OC3=NC=CN=C3 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N4O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
It is known that phenoxy acetamide derivatives have been studied for their potential therapeutic applications. Piperidine, a key component of this compound, is a vital building block in the production of drugs and has been utilized in different therapeutic applications.
Mode of Action
It is known that the biological effects of drugs are often based on molecular interactions in terms of molecular structure with triggered functional groups or specific physicochemical properties.
Biological Activity
2-(4-((3-(Pyrazin-2-yloxy)piperidin-1-yl)sulfonyl)phenoxy)acetamide is a complex organic compound that has garnered attention for its potential pharmacological properties. Its structure incorporates a piperidine moiety, which is associated with various biological activities, including antibacterial, anticancer, and enzyme inhibition effects. This article explores the biological activity of this compound, supported by data tables and relevant case studies.
Biological Activity Overview
The biological activities of this compound have been evaluated through various studies focusing on its antibacterial properties, enzyme inhibition, and potential therapeutic applications.
Antibacterial Activity
Research has indicated that compounds with similar structures exhibit varying degrees of antibacterial efficacy. For instance, studies on related piperidine derivatives have shown moderate to strong activity against bacterial strains such as Salmonella typhi and Bacillus subtilis .
Table 1: Antibacterial Activity of Related Compounds
| Compound Name | Bacterial Strain | Activity Level |
|---|---|---|
| Compound A | Salmonella typhi | Strong |
| Compound B | Bacillus subtilis | Moderate |
| Compound C | Escherichia coli | Weak |
Enzyme Inhibition
The sulfonyl group in the compound is known for its role in enzyme inhibition. Specifically, it has been linked to significant inhibitory effects on acetylcholinesterase (AChE) and urease. In vitro studies have demonstrated that compounds with similar functionalities exhibit IC50 values indicating strong inhibitory potency .
Table 2: Enzyme Inhibition Potency
| Compound Name | Enzyme Target | IC50 Value (µM) |
|---|---|---|
| Compound D | Acetylcholinesterase | 0.63 ± 0.001 |
| Compound E | Urease | 2.14 ± 0.003 |
Case Studies
- Study on Piperidine Derivatives : A study synthesized a series of piperidine derivatives and evaluated their biological activities. The findings revealed that compounds containing the sulfonamide moiety demonstrated notable antibacterial and enzyme inhibitory activities, supporting the potential application of this compound in therapeutic settings .
- Molecular Docking Studies : Molecular docking simulations have shown that the compound interacts favorably with specific amino acid residues in target enzymes, suggesting a mechanism for its inhibitory effects. The binding affinities observed were comparable to those of known inhibitors .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues
The compound shares structural similarities with several sulfonamide-phenoxyacetamide derivatives reported in the evidence. Key comparisons include:
Key Differences
Heterocyclic Substituents: The target compound’s pyrazine ring (vs. Piperidine vs. piperazine (): Piperidine’s six-membered ring reduces conformational flexibility compared to piperazine, possibly affecting target selectivity .
Electronic Effects :
- The trifluoroethoxy group in 3ag () introduces strong electron-withdrawing effects, whereas the pyrazine in the target compound offers moderate electron deficiency .
Synthetic Accessibility :
- High-yield syntheses (e.g., 97% for 3ai/3aj in ) rely on methoxy-protected intermediates, whereas pyrazine-containing systems may require stricter anhydrous conditions .
Physicochemical Properties
- Solubility : Pyrazine’s polarity may improve aqueous solubility compared to phenyl or methoxy-substituted analogues (e.g., ’s diphenylacetamides) .
- Metabolic Stability : The pyrazine ring resists oxidative degradation better than benzimidazole systems (e.g., 3y in ) due to fewer reactive C-H bonds .
Research Implications
The compound’s unique pyrazine-piperidine sulfonamide architecture positions it as a candidate for drug discovery, particularly in targeting nucleotide-binding proteins (e.g., kinases) or microbial enzymes. Comparative data from –13 highlight the importance of heterocyclic substitution in optimizing pharmacokinetic and pharmacodynamic profiles. Further studies should explore its synthesis scalability, crystallinity, and in vitro activity relative to benchmarks like the PI4KB inhibitors in .
Q & A
Basic Research Questions
Q. What synthetic strategies are recommended for preparing 2-(4-((3-(Pyrazin-2-yloxy)piperidin-1-yl)sulfonyl)phenoxy)acetamide?
- Methodology : A multi-step synthesis is typically employed, involving:
Sulfonylation : React 4-hydroxyphenoxyacetic acid with chlorosulfonic acid to introduce the sulfonyl group.
Piperidine Functionalization : Couple 3-(pyrazin-2-yloxy)piperidine to the sulfonylated intermediate via nucleophilic substitution under alkaline conditions (e.g., K₂CO₃ in DMF at 60°C) .
Acetamide Formation : Use cyanoacetic acid or acetyl chloride with a condensing agent (e.g., DCC) to finalize the acetamide moiety .
- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) and recrystallization (ethanol/water) are recommended for isolating intermediates and final product .
Q. How can researchers confirm the structural integrity of the compound post-synthesis?
- Analytical Techniques :
- NMR : Use - and -NMR to verify proton environments (e.g., pyrazine aromatic protons at δ 8.5–9.0 ppm, piperidine CH₂ groups at δ 2.5–3.5 ppm) .
- Mass Spectrometry : High-resolution ESI-MS should show [M+H] at m/z corresponding to the molecular formula (C₁₉H₂₁N₃O₆S; calc. 419.11) .
- HPLC : Purity assessment via reverse-phase C18 column (acetonitrile/water + 0.1% TFA, 95% purity threshold) .
Advanced Research Questions
Q. How can researchers address low yields during the sulfonylation step?
- Optimization Strategies :
- Solvent Selection : Replace DMF with THF to reduce side reactions; monitor temperature (<50°C) to prevent decomposition .
- Catalysis : Introduce catalytic DMAP (4-dimethylaminopyridine) to enhance reaction efficiency .
- Stoichiometry : Use excess chlorosulfonic acid (1.5 eq.) and ensure anhydrous conditions to drive the reaction to completion .
- Troubleshooting : If yields remain low, analyze intermediates via TLC or LC-MS to identify unreacted starting materials or byproducts .
Q. What methodologies are suitable for studying structure-activity relationships (SAR) of this compound?
- Approaches :
Analog Synthesis : Modify the pyrazine ring (e.g., replace with pyridine) or piperidine substituents to assess pharmacological impact .
Biological Assays : Test analogs in in vitro kinase inhibition assays (e.g., CDK2 or PCNA targets) to correlate structural changes with activity .
Computational Modeling : Perform docking studies (AutoDock Vina) to predict binding affinities to target proteins, guided by crystallographic data of similar acetamide derivatives .
- Data Analysis : Use IC₅₀ values and molecular dynamics simulations to prioritize high-potential analogs for further study .
Q. How can conflicting solubility data (e.g., DMSO vs. aqueous buffers) be resolved for pharmacological testing?
- Experimental Design :
- Solubility Screening : Measure solubility in DMSO, PBS (pH 7.4), and simulated gastric fluid using nephelometry .
- Co-Solvent Systems : If aqueous solubility is <1 mg/mL, employ cyclodextrin complexes (e.g., HP-β-CD) or lipid-based nanoemulsions .
- Validation : Confirm stability via accelerated degradation studies (40°C/75% RH for 4 weeks) and HPLC analysis .
Safety and Compliance
Q. What safety protocols are critical when handling this compound?
- PPE Requirements :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
